molecular formula C12H9N5OS2 B13118029 N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide CAS No. 332351-17-4

N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide

Katalognummer: B13118029
CAS-Nummer: 332351-17-4
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: LSWLFMHIQONMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide: is a complex organic compound that features a bithiazole moiety linked to a pyridinecarboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide typically involves multi-step organic reactionsThe final step involves coupling the bithiazole derivative with 4-pyridinecarboxamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide is unique due to the combination of bithiazole and pyridinecarboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

332351-17-4

Molekularformel

C12H9N5OS2

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-[4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C12H9N5OS2/c13-11-15-8(5-19-11)9-6-20-12(16-9)17-10(18)7-1-3-14-4-2-7/h1-6H,(H2,13,15)(H,16,17,18)

InChI-Schlüssel

LSWLFMHIQONMRE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C(=O)NC2=NC(=CS2)C3=CSC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.